(4-Fluorophenyl)acetone oxime
CAS No.: 151427-07-5
Cat. No.: VC0171921
Molecular Formula: C9H10FNO
Molecular Weight: 167.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151427-07-5 |
|---|---|
| Molecular Formula | C9H10FNO |
| Molecular Weight | 167.18 |
| IUPAC Name | (NE)-N-[1-(4-fluorophenyl)propan-2-ylidene]hydroxylamine |
| Standard InChI | InChI=1S/C9H10FNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+ |
| SMILES | CC(=NO)CC1=CC=C(C=C1)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of (4-fluorophenyl)acetone oxime consists of:
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A 4-fluorophenyl ring: A benzene ring substituted with a fluorine atom at the para position.
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An acetone backbone: A propan-2-one moiety (CH₃CO–).
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An oxime group: Formed by condensing hydroxylamine (NH₂OH) with the acetone carbonyl group.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀FNO | |
| Molecular Weight | 167.18 g/mol | |
| LogP (Partition Coefficient) | 2.73 (estimated for analogs) | |
| PSA (Polar Surface Area) | 32.59 Ų (analog data) |
The fluorine substituent enhances lipophilicity compared to non-fluorinated analogs, which may influence its solubility and biological interactions .
Functional Group Reactivity and Derivatization
The oxime group in (4-fluorophenyl)acetone oxime participates in nucleophilic and electrophilic reactions, enabling further functionalization:
Key Reaction Types
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Schiff Base Formation:
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The –NH– group reacts with aldehydes/ketones to form Schiff bases, useful in ligand design or polymer chemistry.
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Cyclization Reactions:
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Intramolecular cyclization can yield heterocyclic compounds, such as oxazolines or isoxazoles.
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N-Oxide Formation:
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Oxidation of the oxime group generates N-oxides, which may act as intermediates in pharmaceutical synthesis.
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Comparative Reactivity of Fluorinated vs. Non-Fluorinated Oximes
Fluorine’s electron-withdrawing effect stabilizes adjacent π-systems, potentially altering reaction kinetics. For example:
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Electrophilic substitution: Fluorine directs meta-substitution on the aromatic ring, unlike chloro analogs (which direct para-substitution due to higher electron-withdrawing strength) .
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Oxime stability: Fluorinated oximes may exhibit enhanced thermal stability compared to chlorinated derivatives .
Applications in Research and Industry
Organic Synthesis
(4-Fluorophenyl)acetone oxime serves as a building block for complex molecules:
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Cross-coupling reactions: The fluorophenyl group facilitates Suzuki or Heck coupling to introduce aryl/heteroaryl moieties.
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Oxime ester formation: Reaction with acid chlorides (e.g., terephthaloyl chloride) yields bridged oxime esters, explored in coordination chemistry and polymer science .
| Application | Example Reaction | Outcome |
|---|---|---|
| Coordination chemistry | Reaction with metal salts | Chelating ligands for metal complexes |
| Polymer synthesis | Polycondensation | Fluorinated polyoximes |
Medicinal Chemistry
Fluorinated oximes are investigated for biological activity:
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Antimicrobial agents: Fluorine’s small size and electronegativity enhance membrane penetration.
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Anticancer agents: Oximes may inhibit metalloenzymes (e.g., matrix metalloproteinases).
Note: Direct biological data for (4-fluorophenyl)acetone oxime is limited, but structurally related compounds (e.g., chloro derivatives) show herbicidal activity .
| Hazard | Mitigation |
|---|---|
| Skin/eye irritation | Use PPE; wash with soap |
| Inhalation risks | Work in fume hoods |
Structural Analogues and Comparative Analysis
Key Analogues
| Compound | Substituent | Key Property |
|---|---|---|
| (4-Chlorophenyl)acetone oxime | Cl | Higher electron-withdrawing strength |
| Acetophenone oxime | H | Lower lipophilicity |
| 4-Fluoroacetophenone | F (no oxime) | Precursor for oxime synthesis |
Fluorine vs. Chlorine: Fluorine’s smaller atomic size and lower electronegativity than chlorine result in distinct electronic effects, influencing reactivity and stability .
Future Research Directions
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Biological Evaluation: Screening for antimicrobial or anticancer activity.
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Catalytic Applications: Use as ligands in asymmetric catalysis.
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Material Science: Incorporation into fluorinated polymers or liquid crystals.
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